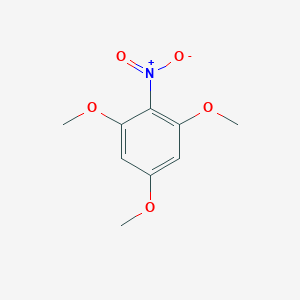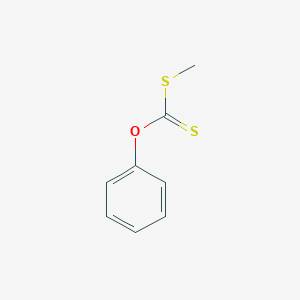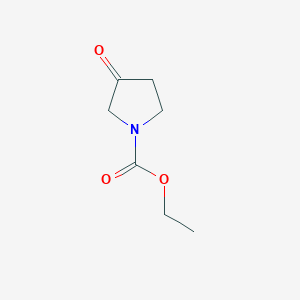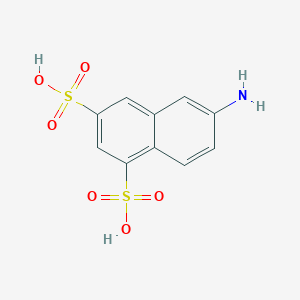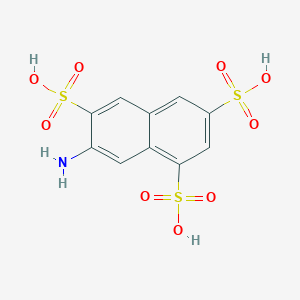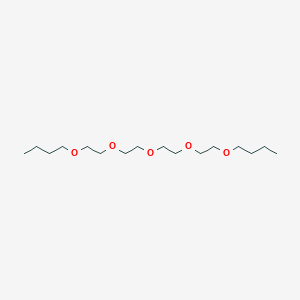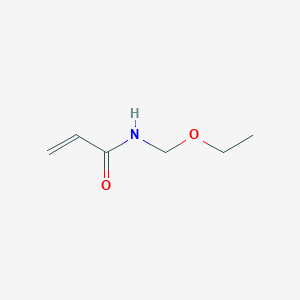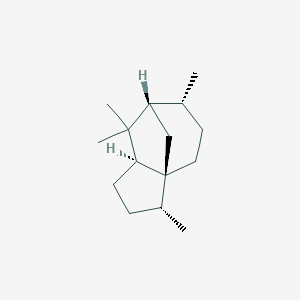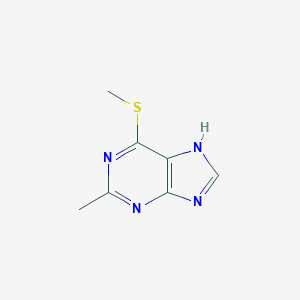
2-methyl-6-methylsulfanyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-methylsulfanyl-7H-purine is a heterocyclic compound that belongs to the purine family. The chemical formula of 2-methyl-6-methylsulfanyl-7H-purine is C7H8N4S, and it has a molecular weight of 180.23 g/mol. This compound is also known as 6-methylthio-2-methylpurine or 6-MMP.
Wirkmechanismus
The mechanism of action of 2-methyl-6-methylsulfanyl-7H-purine is not fully understood. However, it is believed to act as an antagonist of adenosine receptors, particularly the A1 and A2A receptors. It has been shown to inhibit the binding of adenosine to these receptors, thereby reducing the effects of adenosine in the body.
Biochemical and Physiological Effects:
2-methyl-6-methylsulfanyl-7H-purine has various biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, leading to increased alertness and cognitive function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-6-methylsulfanyl-7H-purine in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-6-methylsulfanyl-7H-purine. One area of interest is its potential as a therapeutic agent for various diseases, including Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). Further research is also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion:
In conclusion, 2-methyl-6-methylsulfanyl-7H-purine is a heterocyclic compound with various applications in scientific research. Its synthesis method is well established, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, it remains a valuable tool for researchers in various fields. Further research is needed to fully understand its potential as a therapeutic agent and cognitive enhancer.
Synthesemethoden
The synthesis of 2-methyl-6-methylsulfanyl-7H-purine can be achieved by various methods. One of the most commonly used methods is the reaction of 6-chloropurine with methyl mercaptan in the presence of a base such as potassium carbonate. The reaction yields 6-methylthiopurine, which is then further methylated using methyl iodide to produce 2-methyl-6-methylsulfanyl-7H-purine.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-methylsulfanyl-7H-purine has various applications in scientific research. It is used as a standard reference compound in high-performance liquid chromatography (HPLC) for the analysis of caffeine and related compounds. It is also used as a substrate for the enzyme xanthine oxidase in the study of purine metabolism.
Eigenschaften
CAS-Nummer |
1008-47-5 |
|---|---|
Produktname |
2-methyl-6-methylsulfanyl-7H-purine |
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
2-methyl-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-4-10-6-5(8-3-9-6)7(11-4)12-2/h3H,1-2H3,(H,8,9,10,11) |
InChI-Schlüssel |
BXIODMKZAUYUKD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)SC)NC=N2 |
Kanonische SMILES |
CC1=NC2=C(C(=N1)SC)NC=N2 |
Synonyme |
2-Methyl-6-(methylthio)-1H-purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





